molecular formula C23H30N4O3 B6535522 2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1049308-16-8

2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6535522
CAS No.: 1049308-16-8
M. Wt: 410.5 g/mol
InChI Key: VNZHSSFGUSYTDQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a 2,5-dimethoxyphenyl group at position 4. This pyridazine is linked via a piperazine ring to a cyclopentyl-ethanone moiety. Such structural motifs are common in medicinal chemistry, as piperazine derivatives often serve as bioisosteres for amines, enhancing solubility and binding affinity to biological targets . The 2,5-dimethoxyphenyl group may confer electronic and steric properties that influence receptor interactions, while the cyclopentyl group could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

2-cyclopentyl-1-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-29-18-7-9-21(30-2)19(16-18)20-8-10-22(25-24-20)26-11-13-27(14-12-26)23(28)15-17-5-3-4-6-17/h7-10,16-17H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZHSSFGUSYTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Ethanone Derivatives

Compound Name Core Structure Key Substituents Synthesis Yield Notable Features
Target Compound: 2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Pyridazine + piperazine 2,5-Dimethoxyphenyl, cyclopentyl N/A* Potential for enhanced π-π stacking and selectivity
1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m2) Pyrimidine + triazole Chloro, dimethyltriazole 29% Low yield; Pd-catalyzed coupling under reflux
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) Pyrimidine + triazole Chloro, isopropyltriazole N/A Bulky isopropyl group may improve target specificity
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (Compound 4) Pyrimidine + piperazine Chloro, pyrimidine N/A Chloroacetyl chloride used for acylation step

Key Observations:

Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group may enhance electronic interactions (e.g., with aromatic residues in enzyme active sites) compared to the chloro and triazole substituents in m2 and m6 .

Synthetic Challenges: Low yields (e.g., 29% for m2) highlight difficulties in coupling reactions involving bulky substituents .

Inferred Pharmacological Implications

While biological data is absent for the target compound, insights can be drawn from analogs:

  • m2 and m6 : These pyrimidine-triazole hybrids are designed for kinase inhibition, as triazoles often mimic adenine in ATP-binding pockets . The chloro substituent in both compounds may enhance halogen bonding with target proteins.

By contrast, the target compound’s 2,5-dimethoxyphenyl-pyridazine system could favor interactions with serotonin or dopamine receptors, as methoxy groups are common in CNS-targeting drugs.

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